7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 7-diethylamino-4-methylcoumarin with appropriate amines and aldehydes under controlled conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Biology
The compound has shown promise in biological studies as a fluorescent probe for detecting specific biomolecules. Its unique fluorescence properties make it suitable for use in bioimaging and diagnostic assays .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being investigated for its role in drug development .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Known for its fluorescence properties and used in similar applications.
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Another derivative with applications in bioimaging and diagnostics.
Uniqueness
7-(DIETHYLAMINO)-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of chemical stability, fluorescence properties, and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
7-(diethylamino)-2-imino-N-[(4-methylphenyl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-25(5-2)18-11-10-17-12-19(21(23)27-20(17)13-18)22(26)24-14-16-8-6-15(3)7-9-16/h6-13,23H,4-5,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGANQOJGFJEYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.